

spectroscopic data analysis of 3-Nitropyrrole (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	3-Nitropyrrole	
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Spectroscopic Analysis of 3-Nitropyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Nitropyrrole** (CAS No: 5930-94-9), a key heterocyclic compound. The document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Overview of Spectroscopic Data

The structural elucidation of **3-Nitropyrrole** (C₄H₄N₂O₂) is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the molecule. The quantitative data derived from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 3-Nitropyrrole

Solvent: DMSO-d₆, Frequency: 400 MHz



Chemical Shift (δ)	Signal Assignment	Multiplicity	Notes
12.0	N1-H	Broad Singlet	Labile proton, chemical shift is concentration and solvent dependent.
7.907	C2-H	Multiplet	Proton adjacent to the nitrogen atom.
6.911	C5-H	Multiplet	Proton adjacent to the nitrogen atom.
6.689	C4-H	Multiplet	Proton on the carbon adjacent to the nitro group.

Data sourced from ChemicalBook.[1]

Table 2: Estimated ¹³C NMR Spectroscopic Data for 3-Nitropyrrole

Solvent: DMSO-d6



Chemical Shift (δ) ppm (Estimated)	Signal Assignment	Notes
~125	C2	Chemical shifts for pyrrole carbons are influenced by the electronic effects of substituents. The nitro group is a strong electron-withdrawing group, which deshields the ring carbons, causing a downfield shift.
~135	C3	Carbon atom directly attached to the electron-withdrawing nitro group, expected to be significantly deshielded.
~110	C4	_
~118	C5	_

Note: Experimental ¹³C NMR data for **3-Nitropyrrole** is not readily available in public databases. The values presented are estimated based on the known chemical shifts of unsubstituted pyrrole and the established substituent chemical shift (SCS) effects of a nitro group on an aromatic ring.

Table 3: Infrared (IR) Spectroscopy Data for 3-Nitropyrrole

Sample Preparation: KBr Pellet



Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
3286	N-H Stretch	Pyrrole N-H	Strong
3140, 3130, 3089	C-H Stretch	Aromatic C-H	Medium
1645	NO ₂ Scissoring	Nitro Group	Strong
1550-1475	N-O Asymmetric Stretch	Nitro Group	Strong
1360-1290	N-O Symmetric Stretch	Nitro Group	Strong
1232	N-O Symmetric Stretch	Nitro Group	Strong
880	NO ₂ Twisting	Nitro Group	Medium
592	NO ₂ Wagging	Nitro Group	Medium

Data sourced from Elixir International Journal.[2]

Table 4: Mass Spectrometry Data for 3-Nitropyrrole

Ionization Method: Electron Impact (EI), 75 eV

m/z	Relative Intensity (%)	Proposed Fragment
112	100	[M]+ (Molecular Ion)
96	4.5	[M - O] ⁺
82	7.2	[M - NO]+
66	11.7	[M - NO ₂] ⁺ or [C ₄ H ₄ N] ⁺
39	44.7	[C₃H₃]+ (Cyclopropenyl cation)

Data sourced from ChemicalBook.[1]



Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline standard operating procedures for NMR, IR, and Mass Spectrometry analysis of **3-Nitropyrrole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of 3-Nitropyrrole and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the probe to the sample.
 - Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect 16 to 64 scans for a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Switch the probe to the carbon channel.
 - Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds.



- A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Nitropyrrole** based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of 3-Nitropyrrole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.
- Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of **3-Nitropyrrole** to confirm its elemental composition and gain structural information.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **3-Nitropyrrole**, a direct insertion probe or Gas Chromatography (GC-MS) can be used.
- Ionization: Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is used to induce fragmentation and produce a characteristic mass spectrum.
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - Identify the molecular ion peak (M+) to confirm the molecular weight of the compound (112.09 g/mol).
 - Analyze the fragmentation pattern. The m/z values of the fragment ions provide clues about the structure of the molecule. For example, the loss of 46 amu corresponds to the loss of a nitro group (NO₂).

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structure elucidation involves a systematic integration of data from multiple spectroscopic techniques. The following diagram illustrates this general workflow.



Sample Handling Pure Sample (3-Nitropyrrole) Prepare NMR Sample Prepare IR Sample Prepare MS Sample (dissolve in DMSO-d6) (KBr Pellet) (Direct Inlet/GC) Data Acquisition Acquire FT-IR Spectrum Acquire 1H & 13C NMR Spectra Acquire Mass Spectrum Data Analysis & Interpretation Analyze Chemical Shifts, **Analyze Absorption Bands** Analyze Molecular Ion (Functional Groups) Coupling, Integration & Fragmentation Structure Confirmation Molecular Weight, Proton/Carbon Framework N-H, C-H, NO2 groups Elemental Formula Final Structure Elucidation

Workflow for Spectroscopic Data Analysis of 3-Nitropyrrole

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Caption: General workflow for the spectroscopic analysis of **3-Nitropyrrole**.



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